1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound characterized by its unique structure, which includes two chlorophenyl groups attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl groups through electrophilic aromatic substitution reactions. Key reagents often include chlorinated anilines, quinoline derivatives, and suitable catalysts such as Lewis acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chlorophenyl rings, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction produces amines.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline has several notable applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It acts as a precursor for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For instance, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes that lead to disease progression.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness: Compared to its analogs, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of two chlorophenyl groups, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of electronic materials and as a pharmacophore in drug design.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-15-10-8-14(9-11-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-5-3-4-16(24)12-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNVNPXAFOKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.